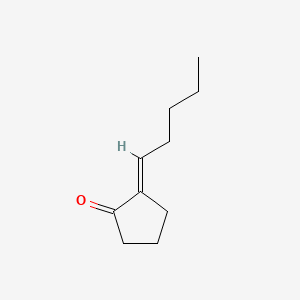

2-Pentylidenecyclopentanone, (2E)-

Description

Contextualization within α,β-Unsaturated Carbonyl Systems

(2E)-2-Pentylidenecyclopentanone is a member of the α,β-unsaturated carbonyl compound family. nih.gov This class of molecules contains a carbon-carbon double bond conjugated with a carbonyl group (C=O). nih.govresearchgate.net This conjugation is not merely a structural feature; it profoundly influences the molecule's electronic properties and chemical reactivity. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.govresearchgate.net

This reactivity pattern, known as vinylogous reactivity, allows for conjugate additions, such as the Michael addition, where nucleophiles add to the β-carbon of the double bond. nih.gov α,β-Unsaturated carbonyl compounds are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules through reactions that target the double bond, the carbonyl group, or the conjugated system as a whole. chemicalbook.comgoogle.com Their synthesis is a major focus, with methods like aldol (B89426) condensation, oxidation of allylic alcohols, and carbonylation reactions being extensively studied. chemicalbook.comgoogle.comorgsyn.org

Significance of Exocyclic α,β-Unsaturated Ketones in Organic Synthesis

Within the family of α,β-unsaturated ketones, a distinction is made between endocyclic and exocyclic isomers. In endocyclic ketones, the C=C double bond is part of the ring structure, whereas in exocyclic ketones, like (2E)-2-Pentylidenecyclopentanone, the double bond is positioned outside the ring. This structural difference is crucial. Exocyclic α,β-unsaturated ketones are highly valuable intermediates for constructing polycyclic and spiroheterocyclic systems. The exocyclic double bond's specific positioning and accessibility make it a versatile handle for a variety of chemical transformations.

The synthesis of these ketones often involves the aldol condensation of a cyclic ketone (like cyclopentanone) with an aldehyde (such as valeraldehyde), followed by a dehydration step. researchgate.net The strategic importance of exocyclic enones lies in their ability to be converted into their endocyclic isomers. This isomerization is a key step in many synthetic pathways, as the endocyclic product may be the desired final molecule or a more suitable precursor for subsequent reactions. google.com

Overview of Advanced Research Trajectories for (2E)-2-Pentylidenecyclopentanone

Much of the research interest in (2E)-2-Pentylidenecyclopentanone stems from its role as a pivotal intermediate in the synthesis of valuable fragrance compounds, most notably methyl dihydrojasmonate (MDHJ). google.com The industrial synthesis of MDHJ often proceeds through the aldol condensation of cyclopentanone (B42830) and valeraldehyde (B50692) to form 2-pentylidenecyclopentanone. google.com

A critical subsequent step is the acid-catalyzed isomerization of the exocyclic double bond of 2-pentylidenecyclopentanone to the endocyclic position, yielding 2-pentyl-2-cyclopentenone. google.com This isomer is then further elaborated to produce MDHJ. Consequently, a significant research trajectory focuses on optimizing the synthesis and isomerization of 2-pentylidenecyclopentanone. Studies have explored various catalytic systems to improve the efficiency and yield of its formation. For instance, the kinetics of the cross-aldol condensation between cyclopentanone and valeraldehyde have been investigated using heterogeneous metal oxide catalysts. researchgate.net Research has shown that the yield of 2-pentylidenecyclopentanone is dependent on the properties of the catalyst used, such as the number of basic sites. researchgate.net

Table 2: Influence of Catalyst on the Yield of 2-Pentylidenecyclopentanone

| Catalyst | Yield (%) after 4h |

|---|---|

| FeO-MgO-DP | ~55 |

| CeO₂-MgO-DP | ~48 |

| FeO-CaO-EIM | ~30 |

| CaO-EIM | ~25 |

Data derived from graphical representation in a study on aldol condensation kinetics. researchgate.net

Future research continues to aim at developing more efficient, selective, and environmentally benign catalytic processes for both the synthesis of (2E)-2-Pentylidenecyclopentanone and its subsequent, crucial isomerization to its endocyclic counterpart, highlighting its sustained importance in industrial organic synthesis.

Synthetic Methodologies for (2E)-2-Pentylidenecyclopentanone

The synthesis of (2E)-2-Pentylidenecyclopentanone, a valuable intermediate in the fragrance and pharmaceutical industries, is primarily achieved through the aldol condensation of valeraldehyde and cyclopentanone. d-nb.info Various catalytic systems, including both heterogeneous and homogeneous catalysts, have been explored to optimize the yield and selectivity of this reaction. The choice of catalyst, reaction parameters, and solvent all play crucial roles in the efficiency of the synthesis.

1 Catalytic Systems

1 Metal-Organic Framework (MOF) Encapsulated Catalysts

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for a variety of organic transformations, including aldol condensation reactions. Their high surface area, tunable porosity, and the potential for incorporating active catalytic sites make them attractive alternatives to traditional catalysts. In the context of synthesizing nitrogen-containing heterocycles, a binuclear nickel MOF has demonstrated catalytic activity. researchgate.net While not directly applied to (2E)-2-Pentylidenecyclopentanone synthesis, this highlights the potential of MOFs in facilitating C-C bond formation. researchgate.net The key to their effectiveness lies in the ability to create functional pores decorated with uncoordinated atoms that can act as catalytic centers. researchgate.net For instance, Ce-based MOFs, such as UiO-66(Ce), exhibit redox properties due to the presence of CeO2–x defective nanoclusters, which combine both acid-base and redox functionalities. nih.gov This dual character can be advantageous in aldol condensations, which often benefit from the presence of both acidic and basic sites.

2 Homogeneous Catalysis (e.g., Potassium Hydroxide (B78521), Sodium Hydroxide)

Traditionally, the aldol condensation to produce compounds like 2-pentylidenecyclopentanone has been carried out using homogeneous base catalysts such as potassium hydroxide and sodium hydroxide. d-nb.info For example, the synthesis of 2-pentylidenecyclopentanone can be achieved with potassium hydroxide at 100°C, resulting in a 73% yield after extraction and purification. d-nb.info Similarly, aqueous sodium hydroxide is a common industrial catalyst for the self-condensation of valeraldehyde. d-nb.info While effective, these homogeneous systems present challenges in catalyst separation and can lead to corrosion issues. d-nb.info

3 Influence of Catalyst Acidic and Basic Sites on Selectivity and Yield

The balance between acidic and basic sites on a catalyst's surface is a critical factor influencing the selectivity and yield of the aldol condensation reaction.

The presence of both acidic and basic sites is crucial for efficient catalysis. d-nb.infomdpi.com Acidic sites can activate the cyclopentanone via enolization, while basic sites deprotonate the α-carbon, facilitating the nucleophilic attack on the valeraldehyde. mdpi.com Studies have shown that catalysts with a combination of medium-strong basic sites and acidic sites, such as FeO–MgO, can achieve high yields of 2-pentylidenecyclopentanone. d-nb.inforesearchgate.net The interplay between these sites allows for a synergistic catalytic effect, promoting the desired cross-condensation over self-condensation side reactions. mdpi.com For instance, the conversion of furfural (B47365) to cyclopentanone, a related transformation, benefits from a balanced distribution of hydrogenation and acidic sites. rsc.org

The nature of the support material also plays a significant role. For example, modifying catalysts with phosphorus can increase the abundance of acidic sites, which in turn can enhance the conversion of intermediates. rsc.org Similarly, natural clay minerals containing basic oxides like MgO and Al2O3 can be modified to introduce acidic sites, leading to effective acid-base synergistic catalysis. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

67382-39-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2E)-2-pentylidenecyclopentan-1-one |

InChI |

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6+ |

InChI Key |

YZKUNNFZLUCEET-RMKNXTFCSA-N |

Isomeric SMILES |

CCCC/C=C/1\CCCC1=O |

Canonical SMILES |

CCCCC=C1CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways to 2e 2 Pentylidenecyclopentanone

2 Reaction Parameters and Optimization

1 Substrate Molar Ratios (e.g., Valeraldehyde (B50692) to Cyclopentanone)

The molar ratio of the reactants, valeraldehyde and cyclopentanone (B42830), significantly impacts the product distribution. In a study using cyclopentanone as both a reactant and a solvent, the initial molar ratio of valeraldehyde to cyclopentanone was a key parameter investigated. d-nb.info Optimizing this ratio is essential to maximize the formation of the desired cross-condensation product, (2E)-2-pentylidenecyclopentanone, while minimizing the self-condensation of both cyclopentanone and valeraldehyde.

2 Temperature Effects on Reaction Kinetics and Equilibrium

Temperature is a critical parameter that influences reaction rates, selectivity, and catalyst stability. For the aldol (B89426) condensation of cyclopentanone, increasing the reaction temperature generally leads to a higher conversion of the reactants. mdpi.com For example, in a study using a natural clay-based catalyst, the conversion of cyclopentanone increased significantly with temperature, reaching 85.53% at 150°C. mdpi.com However, excessively high temperatures can sometimes lead to undesired side reactions or catalyst deactivation. Temperature control is also vital for managing exothermic reactions to prevent runaway scenarios and ensure safety. cetjournal.it The rearrangement of intermediates, such as furfuryl alcohol to cyclopentanone, is also temperature-dependent, with higher temperatures often required to overcome reaction limitations.

Heterogeneous Catalysis Systems

3 Role of Solvents in Condensation Reactions

The choice of solvent can have a pronounced effect on the outcome of aldol condensation reactions. While some syntheses are performed under solvent-free conditions, the use of a solvent can influence reactant solubility, catalyst-substrate interactions, and product selectivity. mdpi.com In some cases, one of the reactants, such as cyclopentanone, can also serve as the solvent. d-nb.info The polarity of the solvent can be particularly important. For instance, in reactions involving MOF catalysts, polar solvents can facilitate the desorption of products from the active sites. nih.gov However, in other systems, water has been found to be the optimal choice, with the use of other organic solvents not leading to improved selectivity.

Dehydration-Based Synthetic Routes

The most prevalent and industrially significant method for synthesizing (2E)-2-Pentylidenecyclopentanone involves the dehydration of a β-hydroxyketone precursor. This approach is valued for its directness and potential for high yields.

Conversion from 2-(1-Hydroxypentyl)cyclopentanone

The foundational step in this synthetic route is the aldol condensation of cyclopentanone and valeraldehyde to form the intermediate, 2-(1-hydroxypentyl)cyclopentanone. google.comnih.gov This β-hydroxyketone is the direct precursor that undergoes dehydration to yield the target α,β-unsaturated ketone. google.comchemicalbook.com The stability and reactivity of this intermediate are crucial for the subsequent dehydration step's success.

Catalytic Dehydration Systems (e.g., Oxalic Acid, Phosphoric Acid/Palladium Catalysts)

Commonly employed acid catalysts for this dehydration include:

Oxalic Acid: Historically used in the synthesis of related compounds, oxalic acid serves as an effective catalyst for the dehydration step. google.comgoogle.com

Phosphoric Acid: Phosphoric acid is another frequently cited catalyst for this reaction. google.com

Phosphoric Acid on Activated Carbon (H₃PO₄/C) with Palladium on Carbon (Pd/C): A more advanced catalytic system involves the use of phosphoric acid supported on activated carbon in conjunction with a palladium catalyst. chemicalbook.com In this dual-catalyst system, the acid promotes dehydration, while the palladium catalyst can facilitate subsequent isomerization to the desired product. google.com

Sulphonic Acids: Other strong acid catalysts, such as p-toluene sulphonic acid and methanesulphonic acid, have also been shown to be effective. google.com

The mechanism of acid-catalyzed dehydration generally proceeds through the enolization of the ketone, followed by the acid-catalyzed elimination of a water molecule to form the double bond. nih.gov

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is paramount for maximizing the yield and purity of (2E)-2-Pentylidenecyclopentanone. Key parameters include temperature, reaction time, and the specific catalytic system employed. Research has demonstrated that high yields are achievable under controlled conditions.

For instance, one patented method involves heating 2-(1-hydroxypentyl)-cyclopentanone to 140°C for 20 hours in the presence of a phosphoric acid-supporting activated carbon and a 5% Pd/C catalyst while flowing hydrogen gas. chemicalbook.com This process resulted in a 98% yield of 2-pentyl-2-cyclopentenone, a closely related isomer. chemicalbook.com Another example using methanesulphonic acid at reflux for 30 minutes yielded 82.6% of 2-pentylcyclopent-2-enone. google.com

| Catalyst System | Temperature | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| H₃PO₄/C and 5% Pd/C | 140°C | 20 hours | 98% | chemicalbook.com |

| Methanesulphonic Acid | Reflux | 30 minutes | 82.6% | google.com |

Exploration of Alternative Synthetic Strategies

Beyond dehydration, other synthetic methodologies have been explored, primarily focusing on the formation of the carbon-carbon bond through nucleophilic addition processes.

Nucleophilic Addition and Rearrangement Processes (e.g., Grignard Reagent Method)

The Grignard reaction represents a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of α,β-unsaturated ketones. niper.gov.in In a typical approach relevant to this structure, a Grignard reagent, such as pentylmagnesium bromide, would act as a nucleophile, attacking the carbonyl group of a cyclopentenone derivative or a related dicarbonyl compound. researchgate.net

While direct synthesis of (2E)-2-Pentylidenecyclopentanone via a simple Grignard addition to cyclopentanone would lead to a tertiary alcohol, more complex, multi-step strategies can utilize Grignard reagents. For example, a process for producing methyl dihydrojasmonate, a related fragrance compound, starts with a base-catalyzed condensation of cyclopentanone and valeraldehyde, followed by dehydration and subsequent reactions. google.com The initial condensation step is conceptually similar to the aldol reaction that forms the precursor for the dehydration route. The Grignard reaction itself is a versatile method for creating the initial carbon skeleton of precursors to the final product. rsc.orggoogle.com

| Reactant 1 | Reactant 2 (Grignard Reagent) | Intermediate Product Type | Reference |

|---|---|---|---|

| Ketone/Aldehyde | Alkyl/Aryl Magnesium Halide | Alcohol | niper.gov.inresearchgate.net |

| β-Diketone | Alkyl Magnesium Halide | β-Hydroxyketone | researchgate.net |

Unmasking of Sulphenylated Ketone Precursors

The synthesis of α,β-unsaturated ketones can sometimes be achieved through the elimination of a sulfenyl group from a β-sulfenyl ketone. This method involves the introduction of a sulfur-containing group (e.g., a phenylthio group) at the α-position to the ketone, followed by oxidation to the corresponding sulfoxide (B87167) and subsequent thermal elimination (syn-elimination) to create the double bond. While this is a known general strategy for the synthesis of enones, specific documented examples for the direct synthesis of (2E)-2-Pentylidenecyclopentanone using this pathway are not prominently featured in the reviewed literature, suggesting it may be a less common approach for this particular compound.

Mechanistic Elucidation of Formation Reactions

Detailed Investigation of Aldol (B89426) Condensation Mechanisms

Base-Catalyzed Mechanism: Enolate Formation and Nucleophilic Addition

In the presence of a base, the reaction is initiated by the deprotonation of the α-carbon of cyclopentanone (B42830), which is more acidic than the α-carbon of valeraldehyde (B50692). asianpubs.orgwikipedia.org This step results in the formation of a resonance-stabilized enolate ion. The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of valeraldehyde. asianpubs.org This nucleophilic addition leads to the formation of an alkoxide intermediate, which is subsequently protonated by a proton source (like water, if present) to give the aldol addition product, 2-(1-hydroxypentyl)cyclopentanone. wikipedia.orggoogle.com

Acid-Catalyzed Mechanism: Enolization and Carbocation Intermediates

Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen of cyclopentanone, which enhances its electrophilicity. chemtube3d.com A weak base (such as the conjugate base of the acid catalyst or another molecule of cyclopentanone) then removes an α-proton to form an enol. chemtube3d.com The enol, acting as a nucleophile, then attacks the protonated carbonyl carbon of valeraldehyde. This is followed by deprotonation of the resulting intermediate to yield the same aldol addition product, 2-(1-hydroxypentyl)cyclopentanone. d-nb.info An alternative pathway in acid catalysis involves the formation of a carbocation intermediate. d-nb.info

Dehydration Pathways to α,β-Unsaturated Ketones

The final step in the formation of (2E)-2-Pentylidenecyclopentanone is the dehydration of the intermediate aldol, 2-(1-hydroxypentyl)cyclopentanone. libretexts.orggoogle.com This elimination reaction can also be catalyzed by either acid or base.

Under basic conditions, the dehydration proceeds via an enolate (E1cB) mechanism. A base removes a proton from the carbon alpha to both the carbonyl and hydroxyl groups, forming an enolate which then expels the hydroxide (B78521) ion. libretexts.org

In an acidic medium, the hydroxyl group is protonated to form a good leaving group (water). rug.nl Subsequent removal of a proton from an adjacent carbon by a weak base leads to the formation of the double bond in the final α,β-unsaturated ketone product. d-nb.inforug.nl

Kinetic and Thermodynamic Studies of Synthesis Pathways

The kinetics and thermodynamics of the aldol condensation of cyclopentanone and valeraldehyde have been investigated to optimize the yield of (2E)-2-Pentylidenecyclopentanone and minimize the formation of side products. researchgate.netnsc.ru

Determination of Rate-Limiting Steps and Reaction Orders

Kinetic studies of the cross-aldol condensation of valeraldehyde with cyclopentanone have been conducted using heterogeneous metal-modified oxide catalysts. researchgate.netnsc.ru These studies are crucial for understanding the reaction mechanism and identifying the rate-limiting step. For instance, in a study using various metal oxide catalysts, it was found that the reaction rate is influenced by the basicity of the catalyst. d-nb.inforesearchgate.net The reaction is often complex, with the potential for both the cross-condensation and self-condensation of the reactants. d-nb.info The order of the reaction with respect to each reactant and the catalyst can be determined by systematically varying their concentrations and measuring the initial reaction rates.

Analysis of Reaction Equilibria and Product Distribution

The product distribution in the synthesis of (2E)-2-Pentylidenecyclopentanone can be complex. Besides the desired product, self-condensation of both cyclopentanone and valeraldehyde can occur, leading to byproducts such as 2-cyclopentylidene-cyclopentanone and 2-propyl-2-heptenal. d-nb.infoasianpubs.org The choice of catalyst and the molar ratio of the reactants are critical in controlling the selectivity towards the desired cross-condensation product. asianpubs.org For instance, using an excess of cyclopentanone can help to minimize the self-condensation of valeraldehyde. d-nb.infoasianpubs.org Studies have shown that catalysts with both acidic and basic sites can be highly effective in promoting the cross-condensation reaction. asianpubs.orgnsc.ru

Below is a table summarizing the results of catalyst screening for the synthesis of (2E)-2-Pentylidenecyclopentanone, highlighting the influence of the catalyst on conversion and product yield.

| Catalyst | Valeraldehyde Conversion (%) | 2-Pentylidenecyclopentanone Yield (%) | Reference |

| FeO-MgO | 98 | 66 | researchgate.net |

| CeO2-MgO | 95 | 55 | researchgate.net |

| FeO-CaO | 85 | 45 | researchgate.net |

| CaO | 75 | 38 | researchgate.net |

| HTc (773 K) | 93 | 90 | asianpubs.orgasianpubs.org |

Table 1. Catalyst performance in the synthesis of (2E)-2-Pentylidenecyclopentanone.

Impact of Catalyst Structure and Composition on Reaction Mechanism

The choice of catalyst is a critical factor that dictates the reaction mechanism and, consequently, the efficiency and selectivity of the synthesis of (2E)-2-pentylidenecyclopentanone. Catalysts for this reaction can be broadly categorized as homogeneous or heterogeneous, with each type influencing the reaction pathway differently.

Heterogeneous catalysts, particularly solid acids and bases, have garnered significant attention due to their ease of separation and potential for reuse. The structure and composition of these solid catalysts play a pivotal role in the reaction. For instance, studies using hydrotalcite-type catalysts have shown that the reaction proceeds through an aldol condensation mechanism on basic sites. asianpubs.orgasianpubs.org The process begins with the abstraction of an α-hydrogen atom from cyclopentanone by a basic site on the catalyst, generating a carbanion. This carbanion then attacks the carbonyl group of valeraldehyde. Subsequent dehydration on weak acid sites of the hydrotalcite leads to the final product. asianpubs.org

The catalytic activity of metal-modified oxides, such as CeO₂–MgO and FeO–MgO, has also been investigated. researchgate.netnsc.ru Research indicates that the presence of both acidic and basic sites on the catalyst surface can enhance the yield of the desired product. researchgate.netnsc.ru Specifically, an optimal amount of strong basic sites was found to favor the cross-condensation reaction over the self-condensation of valeraldehyde. researchgate.netnsc.ru The highest yield of 2-pentylidenecyclopentanone (66%) was achieved with an FeO–MgO catalyst, which possesses both acidic and basic properties. researchgate.netnsc.ru

The table below summarizes the influence of different catalyst types on the reaction.

| Catalyst Type | Mechanistic Pathway | Key Features |

| Hydrotalcites | Aldol condensation on basic sites | Carbanion formation from cyclopentanone followed by attack on valeraldehyde. asianpubs.org |

| Metal-Modified Oxides (e.g., FeO–MgO) | Bifunctional acid-base catalysis | Presence of both acidic and basic sites enhances product yield. researchgate.netnsc.ru |

Analysis of Competing Reactions and By-Product Formation

Self-Condensation of Reactants (e.g., Cyclopentanone, Valeraldehyde)

Under the basic or acidic conditions required for the primary reaction, both cyclopentanone and valeraldehyde can react with themselves in self-condensation reactions.

Cyclopentanone self-condensation: This reaction leads to the formation of 2-cyclopentylidene-cyclopentanone. asianpubs.org

Valeraldehyde self-condensation: This parallel reaction produces 2-propyl-2-heptenal. asianpubs.org The extent of valeraldehyde self-condensation is particularly influenced by the strength of the basic sites on the catalyst. researchgate.net

Formation of Dimeric and Polymeric By-products

Prolonged reaction times or higher temperatures can promote further reactions, leading to the formation of higher molecular weight compounds. For instance, 2,5-dipentylidene-cyclopentanone can be formed as a by-product. asianpubs.org In some cases, continued condensation can result in the formation of complex dimeric and polymeric materials. researchgate.net

Isomerization and Further Transformation of the Product (e.g., to 2-pentyl-2-cyclopenten-1-one)

The desired product, (2E)-2-pentylidenecyclopentanone, can undergo isomerization to form the more thermodynamically stable endocyclic isomer, 2-pentyl-2-cyclopenten-1-one (B1585486). asianpubs.orggoogle.com This isomerization involves the migration of the carbon-carbon double bond. Acidic conditions are known to facilitate this transformation. google.com

The following table outlines the common by-products encountered during the synthesis.

| By-product | Formation Pathway |

| 2-Cyclopentylidene-cyclopentanone | Self-condensation of cyclopentanone. asianpubs.org |

| 2-Propyl-2-heptenal | Self-condensation of valeraldehyde. asianpubs.org |

| 2,5-Dipentylidene-cyclopentanone | Further reaction of the primary product. asianpubs.org |

| 2-Pentyl-2-cyclopenten-1-one | Isomerization of (2E)-2-pentylidenecyclopentanone. asianpubs.orggoogle.com |

Advanced Spectroscopic Characterization of 2e 2 Pentylidenecyclopentanone

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. longdom.orgemory.edu For (2E)-2-Pentylidenecyclopentanone, 1D and 2D NMR experiments provide a wealth of information regarding its molecular framework.

Elucidation of Molecular Connectivity and Structure

The molecular connectivity of (2E)-2-Pentylidenecyclopentanone can be pieced together using ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum provides insight into the carbon skeleton.

2D NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing proton-proton coupling networks. longdom.org This allows for the tracing of adjacent protons throughout the molecule's structure. Heteronuclear correlation experiments, like HSQC and HMBC, link the protons to their directly attached carbons and to more distant carbons, respectively, completing the structural puzzle.

¹H and ¹³C NMR Data for (2E)-2-Pentylidenecyclopentanone

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | - | ~200 |

| 2 | - | ~135 |

| 3 | ~2.40 | ~30 |

| 4 | ~1.90 | ~25 |

| 5 | ~2.60 | ~40 |

| 1' | ~6.60 | ~145 |

| 2' | ~2.20 | ~32 |

| 3' | ~1.40 | ~22 |

| 4' | ~1.30 | ~22 |

| 5' | ~0.90 | ~14 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Stereochemical Assignment using 1D and 2D NMR Techniques

The (E) stereochemistry of the exocyclic double bond is a crucial feature of the molecule. This can be determined using Nuclear Overhauser Effect (NOE) experiments. nih.gov In the (E) isomer, the vinylic proton at C-1' is spatially close to the protons on the cyclopentanone (B42830) ring at C-5. An NOE enhancement between these protons would confirm the (E) configuration. In contrast, the (Z) isomer would show an NOE between the vinylic proton and the protons of the pentyl chain at C-2'. The chemical shift of the vinylic proton can also be indicative of the stereochemistry, with the proton in the (E) isomer typically appearing at a lower field due to the deshielding effect of the nearby carbonyl group. stackexchange.com

Conformational Analysis via Variable Temperature NMR and NOESY

The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between envelope and twist conformations. dalalinstitute.commaricopa.edu The pentyl side chain also possesses conformational flexibility. Variable temperature (VT) NMR studies can provide insight into the conformational dynamics of (2E)-2-Pentylidenecyclopentanone. researchgate.netscielo.brnih.gov By lowering the temperature, it may be possible to slow down the interconversion between different conformers, leading to the broadening or splitting of NMR signals. scielo.br This allows for the characterization of the individual conformers and the determination of the energy barriers between them.

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about through-space proximity of atoms, which is crucial for determining the preferred conformation of the molecule in solution. researchgate.netscielo.br

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular formula of a compound. For (2E)-2-Pentylidenecyclopentanone (C₁₀H₁₆O), HRMS provides a highly accurate mass measurement, which helps to confirm its elemental composition.

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. researchgate.net The fragmentation patterns of α,β-unsaturated ketones are well-documented and can be used to deduce the structure of the parent molecule. researchgate.netacs.orgnih.govresearchgate.netnih.gov Common fragmentation pathways for compounds of this type include α-cleavage and McLafferty rearrangements.

Predicted Fragmentation Pattern of (2E)-2-Pentylidenecyclopentanone

| m/z | Ion Structure | Fragmentation Pathway |

| 152 | [C₁₀H₁₆O]⁺ | Molecular Ion |

| 123 | [C₈H₁₁O]⁺ | Loss of ethyl radical |

| 95 | [C₆H₇O]⁺ | McLafferty rearrangement |

| 83 | [C₅H₇O]⁺ | Cleavage of the pentyl chain |

| 67 | [C₅H₇]⁺ | Loss of CO from m/z 95 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Identification of Characteristic Functional Groups

The IR and Raman spectra of (2E)-2-Pentylidenecyclopentanone are expected to show characteristic absorption bands for the α,β-unsaturated ketone moiety. nih.gov

C=O Stretch: A strong absorption band in the IR spectrum is expected in the region of 1700-1725 cm⁻¹ for the conjugated carbonyl group.

C=C Stretch: A band in the region of 1620-1650 cm⁻¹ is anticipated for the carbon-carbon double bond.

C-H Stretches: Bands corresponding to sp² and sp³ C-H stretches will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The Raman spectrum is also a valuable tool for identifying these functional groups, often providing complementary information to the IR spectrum. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Characteristic IR and Raman Bands for (2E)-2-Pentylidenecyclopentanone

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

| C=O (conjugated) | ~1715 | ~1715 |

| C=C (conjugated) | ~1640 | ~1640 |

| sp² C-H | ~3050 | ~3050 |

| sp³ C-H | ~2850-2960 | ~2850-2960 |

Analysis of C=C and C=O Vibrational Modes

The infrared and Raman spectra of (2E)-2-Pentylidenecyclopentanone, an α,β-unsaturated ketone, are distinguished by characteristic absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) and alkene (C=C) functional groups. The positions of these bands are sensitive to the molecular environment, including conjugation and ring strain.

For α,β-unsaturated ketones, the C=O stretching vibration typically appears in the range of 1650-1700 cm⁻¹. This represents a shift to a lower wavenumber compared to saturated ketones (which absorb at 1715-1725 cm⁻¹) due to the delocalization of π-electrons across the conjugated system, which slightly weakens the C=O bond. Similarly, the C=C stretching vibration for a conjugated system is observed in the region of 1600-1650 cm⁻¹, often with increased intensity compared to non-conjugated alkenes.

In the case of (2E)-2-Pentylidenecyclopentanone, the five-membered ring introduces additional complexity due to ring strain. The inherent strain in the cyclopentanone ring typically shifts the C=O stretching frequency to a higher wavenumber compared to acyclic ketones. stackexchange.com However, the conjugation with the exocyclic pentylidene group counteracts this effect.

A hypothetical analysis based on these principles would place the C=O and C=C stretching vibrations for (2E)-2-Pentylidenecyclopentanone at distinct positions in the infrared and Raman spectra, allowing for the identification and characterization of the compound.

Table 1: Expected Vibrational Frequencies for Key Functional Groups in (2E)-2-Pentylidenecyclopentanone

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O | Stretching | 1680 - 1710 |

| C=C | Stretching | 1630 - 1660 |

Note: The values in this table are estimates based on general principles of infrared spectroscopy and data from analogous compounds. Specific experimental values may vary.

Integration of Spectroscopic Data with Computational Models for Structural Validation

To definitively establish the molecular structure of (2E)-2-Pentylidenecyclopentanone and accurately assign its vibrational modes, experimental spectroscopic data is often integrated with computational modeling. nih.gov Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, enabling the calculation of optimized molecular geometries and theoretical vibrational spectra. spectroscopyonline.comnih.gov

The process typically involves the following steps:

Computational Geometry Optimization: A theoretical model of the (2E)-2-Pentylidenecyclopentanone molecule is constructed, and its geometry is optimized to find the lowest energy conformation.

Vibrational Frequency Calculation: Using the optimized geometry, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated. These calculations are often performed at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov

Comparison with Experimental Data: The calculated vibrational spectrum is then compared with the experimentally obtained FT-IR and Raman spectra. A good correlation between the theoretical and experimental frequencies and intensities serves to validate the computed molecular structure.

Discrepancies between the calculated and experimental values can often be reconciled by applying a scaling factor to the computed frequencies, which accounts for the approximations inherent in the theoretical methods and the influence of the physical state of the sample (e.g., solid, liquid, or gas). nih.gov

This integrated approach provides a robust method for structural elucidation. For complex molecules like (2E)-2-Pentylidenecyclopentanone, where multiple conformations may exist, computational modeling can help identify the most stable isomer and provide a detailed understanding of its vibrational characteristics. Although specific computational studies on (2E)-2-Pentylidenecyclopentanone are not widely published, the methodology is well-established for the structural validation of organic compounds, including α,β-unsaturated ketones. nih.govnih.gov

Computational Chemistry and Theoretical Studies of 2e 2 Pentylidenecyclopentanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools in modern chemistry, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For a compound like (2E)-2-pentylidenecyclopentanone, a member of the α,β-unsaturated ketone family and an analogue of jasmonates, these computational methods can elucidate the fundamental characteristics that govern its behavior. This section delves into the application of various quantum chemical methods to understand the electronic landscape of (2E)-2-pentylidenecyclopentanone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations are widely employed to determine the ground-state properties of molecules with a good balance between accuracy and computational cost. arxiv.orgosti.gov

For (2E)-2-pentylidenecyclopentanone, DFT calculations can provide optimized molecular geometry, vibrational frequencies, and various electronic properties. The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric interactions.

Vibrational frequency analysis, derived from the second derivatives of the energy, can predict the infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific molecular motion, and the calculated frequencies can be compared with experimental IR data to confirm the structure.

Table 1: Calculated Ground State Properties of (2E)-2-Pentylidenecyclopentanone using DFT

| Property | Value |

| Optimized Energy | [Illustrative Value, e.g., -425.123 Hartrees] |

| Dipole Moment | [Illustrative Value, e.g., 3.5 Debye] |

| Key Bond Length (C=O) | [Illustrative Value, e.g., 1.22 Å] |

| Key Bond Length (C=C) | [Illustrative Value, e.g., 1.35 Å] |

| Key Bond Angle (C-C=O) | [Illustrative Value, e.g., 121°] |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar α,β-unsaturated ketones.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of electronic excited states. rsc.orgrsc.org It is widely used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. chemrxiv.org For (2E)-2-pentylidenecyclopentanone, TD-DFT can provide a theoretical understanding of its photophysical properties.

The primary application of TD-DFT for this molecule would be the calculation of the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions. The excitation energy corresponds to the energy required to promote an electron from an occupied molecular orbital to an unoccupied molecular orbital, while the oscillator strength indicates the probability of that transition occurring upon absorption of light.

The most significant electronic transition in α,β-unsaturated ketones like (2E)-2-pentylidenecyclopentanone is typically the π → π* transition associated with the conjugated system, which appears as a strong absorption band in the UV region. Another possible transition is the n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition is usually weaker and occurs at a longer wavelength.

Table 2: Calculated Excitation Energies and Oscillator Strengths for (2E)-2-Pentylidenecyclopentanone using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ (n → π) | [Illustrative Value, e.g., 3.1] | [Illustrative Value, e.g., 400] | [Illustrative Value, e.g., 0.01] |

| S₀ → S₂ (π → π) | [Illustrative Value, e.g., 4.5] | [Illustrative Value, e.g., 275] | [Illustrative Value, e.g., 0.5] |

Note: The values in this table are illustrative and represent typical data obtained from TD-DFT calculations for similar α,β-unsaturated ketones.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgreadthedocs.io The MEP map is a three-dimensional representation of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For (2E)-2-pentylidenecyclopentanone, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The hydrogen atoms of the pentylidene chain and the cyclopentanone (B42830) ring would likely exhibit positive potential. The conjugated π-system of the α,β-unsaturated ketone would also influence the MEP, creating a delocalized region of varying potential. This information is crucial for understanding how the molecule interacts with other molecules, including receptors and enzymes. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

For (2E)-2-pentylidenecyclopentanone, the HOMO is expected to be a π orbital delocalized over the C=C-C=O conjugated system. The LUMO is likely to be the corresponding π* anti-bonding orbital. Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO location indicates the region from which an electron is most likely to be removed, while the LUMO location shows where an incoming electron is most likely to reside.

Table 3: Calculated Frontier Molecular Orbital Energies of (2E)-2-Pentylidenecyclopentanone

| Orbital | Energy (eV) |

| HOMO | [Illustrative Value, e.g., -6.2] |

| LUMO | [Illustrative Value, e.g., -1.8] |

| HOMO-LUMO Gap | [Illustrative Value, e.g., 4.4] |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar α,β-unsaturated ketones.

Theoretical Investigation of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides powerful tools to investigate reaction pathways, identify transition states, and calculate activation energies, offering a detailed picture of how reactants are transformed into products.

A reaction energy profile is a plot of the energy of a system as a function of the reaction coordinate, which represents the progress of the reaction. These profiles provide valuable information about the thermodynamics and kinetics of a reaction. Key features of an energy profile include the energies of the reactants, products, intermediates, and transition states.

For reactions involving (2E)-2-pentylidenecyclopentanone, such as its synthesis or subsequent transformations, computational methods can be used to map out the energy profiles for both catalyzed and uncatalyzed pathways. For instance, the aldol (B89426) condensation reaction used to synthesize this compound can be studied theoretically.

In the context of catalysis, computational studies can elucidate how a catalyst lowers the activation energy of a reaction. By modeling the interaction of the reactants with the catalyst, a new reaction pathway with a lower-energy transition state can be identified. This provides a molecular-level understanding of the catalytic process and can aid in the design of more efficient catalysts.

Elucidation of Reaction Pathways and Intermediates

The synthesis of 2-pentylidenecyclopentanone is often achieved through the aldol condensation of cyclopentanone and valeraldehyde (B50692). This reaction can be catalyzed by various heterogeneous catalysts, including metal oxides. Studies have focused on optimizing reaction conditions and catalyst composition to maximize the yield of the desired product. For instance, the use of FeO–MgO catalysts has been reported to yield up to 66% of 2-pentylidenecyclopentanone. researchgate.netresearchgate.net Another study noted that a 14 wt% Fe2O3/CaO catalyst, which possesses a high number of basic sites, can produce up to 80% of the target molecule. scribd.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic nature of molecules.

Conformational Analysis and Flexibility

No specific molecular dynamics simulation studies detailing the conformational analysis and flexibility of (2E)-2-Pentylidenecyclopentanone have been identified in the surveyed literature. Such studies would provide valuable information on the molecule's preferred shapes and the energy barriers between different conformations.

Solvation Effects on Molecular Behavior

There is no available research on the solvation effects of (2E)-2-Pentylidenecyclopentanone using molecular dynamics simulations. Investigating how different solvents influence the compound's conformation and behavior would be beneficial for understanding its properties in various environments.

Prediction of Chemical Reactivity and Kinetic Stability

Comprehensive computational studies predicting the chemical reactivity and kinetic stability of (2E)-2-Pentylidenecyclopentanone are not found in the current body of scientific literature. Such predictive studies would be instrumental in understanding its degradation pathways and potential reactions in different chemical systems.

In Silico Approaches for Stereoselectivity Prediction

While general in silico methods exist for predicting the stereoselectivity of reactions involving α,β-unsaturated ketones, no specific applications of these approaches to the synthesis or reactions of (2E)-2-Pentylidenecyclopentanone have been reported. The development of stereoselective syntheses is a significant area of research, and computational tools play a crucial role in designing and understanding these processes.

Computed Properties of (2E)-2-Pentylidenecyclopentanone

The following table summarizes some of the basic molecular properties of (2E)-2-Pentylidenecyclopentanone computed by PubChem.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Exact Mass | 152.12011513 g/mol |

| Monoisotopic Mass | 152.12011513 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 11 |

| Formal Charge | 0 |

| Complexity | 209 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 1 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Is Canonicalized | Yes |

An in-depth examination of the stereochemical aspects of (2E)-2-Pentylidenecyclopentanone reveals the critical role of geometric isomerism and the sophisticated strategies employed to control its three-dimensional structure during synthesis and subsequent transformations. The "(2E)-" designation is central to its chemical identity and reactivity, dictating how the molecule interacts with other reagents and catalysts.

Chemical Transformations and Derivatizations of 2e 2 Pentylidenecyclopentanone

Hydrogenation Reactions

Hydrogenation is a fundamental reaction for the saturation of the carbon-carbon double bond in (2E)-2-Pentylidenecylopentanone, leading to the formation of 2-Pentylcyclopentanone (B1204629). This transformation is crucial for the synthesis of saturated cyclopentanone (B42830) derivatives, which are valuable in the fragrance and fine chemical industries.

The selective hydrogenation of (2E)-2-Pentylidenecyclopentanone targets the carbon-carbon double bond of the pentylidene group, while preserving the ketone functionality. This reaction yields 2-Pentylcyclopentanone, a saturated ketone. Research has demonstrated that this selective reduction can be achieved with high efficiency. For instance, in a process starting from 2-(1-hydroxypentyl)-cyclopentanone, which undergoes in situ dehydration to form 2-pentylidenecyclopentanone, subsequent hydrogenation leads to the desired 2-pentylcyclopentanone. In one documented procedure, this transformation resulted in the by-production of 2-pentylcyclopentan-1-one, indicating the successful and selective hydrogenation of the carbon-carbon double bond over the carbonyl group google.com.

The selective hydrogenation of α,β-unsaturated ketones like (2E)-2-Pentylidenecyclopentanone is typically carried out using heterogeneous catalysts. Palladium-based catalysts are particularly common and effective for this purpose. A widely used system is 5% Palladium on carbon (Pd/C), which demonstrates high activity and selectivity for the reduction of carbon-carbon double bonds. google.com

While palladium is frequently employed, other platinum-group metals such as Ruthenium (Ru) are also known to be effective for hydrogenation reactions. organic-chemistry.org Homogeneous catalysts based on rhodium (e.g., Wilkinson's catalyst) and ruthenium can also be utilized, often providing higher selectivity under milder conditions. organic-chemistry.org The choice of catalyst and reaction conditions is critical to ensure the desired chemoselectivity, favoring the reduction of the alkene over the ketone.

Table 1: Catalytic Systems for Hydrogenation

| Catalyst | Type | Support | Common Application |

|---|---|---|---|

| Palladium (Pd) | Heterogeneous | Carbon (C) | Selective hydrogenation of C=C bonds google.com |

| Ruthenium (Ru) | Heterogeneous/Homogeneous | Various | Hydrogenation of olefins and other functional groups organic-chemistry.org |

Controlling the regioselectivity in the hydrogenation of (2E)-2-Pentylidenecyclopentanone is essential to prevent the over-reduction of the carbonyl group to a secondary alcohol. The use of catalysts like Pd/C under controlled conditions (temperature, pressure, and solvent) generally allows for the selective hydrogenation of the more reactive carbon-carbon double bond, leaving the ketone moiety intact. google.com This selectivity arises from the difference in reactivity between the C=C and C=O bonds towards catalytic hydrogenation.

Diastereoselectivity is another important aspect of this reaction. During heterogeneous catalytic hydrogenation, the substrate adsorbs onto the surface of the metal catalyst. Subsequently, hydrogen atoms are delivered from the catalyst surface to the same face of the double bond. mdpi.com This syn-addition of hydrogen results in a specific diastereomer of the product, depending on which face of the molecule binds to the catalyst surface. The steric hindrance around the double bond can influence the orientation of the molecule on the catalyst, thereby directing the stereochemical outcome of the reaction.

Isomerization to Unsaturated Ketone Analogs

Isomerization of the exocyclic double bond in (2E)-2-Pentylidenecyclopentanone to the more thermodynamically stable endocyclic position is another significant transformation, yielding 2-Pentyl-2-cyclopenten-1-one (B1585486). This process is typically facilitated by acid catalysis.

The migration of the double bond from the exocyclic to the endocyclic position in (2E)-2-Pentylidenecyclopentanone can be effectively achieved using an acid catalyst. This isomerization leads to the formation of the conjugated α,β-unsaturated ketone, 2-Pentyl-2-cyclopenten-1-one. A documented method for this transformation involves the use of a solid acid catalyst, such as phosphoric acid supported on activated carbon (H₃PO₄/C), in conjunction with a platinum-group metal catalyst. google.com In a specific example, the reaction of 2-(1-hydroxypentyl)-cyclopentan-1-one in the presence of H₃PO₄/C and Pd/C at elevated temperatures yielded 2-pentyl-2-cyclopenten-1-one as the major product with a high yield of 89%. google.com This indicates that under these conditions, the initial dehydration product, 2-pentylidenecyclopentanone, readily undergoes isomerization.

Table 2: Reaction Data for the Synthesis of 2-Pentyl-2-cyclopenten-1-one

| Starting Material | Catalyst System | Temperature | Product | Yield | Reference |

|---|

The acid-catalyzed isomerization of an exocyclic α,β-unsaturated ketone to its endocyclic isomer proceeds through a well-understood mechanism involving a series of protonation and deprotonation steps. The driving force for this reaction is the formation of the more thermodynamically stable conjugated system of the endocyclic alkene.

The proposed mechanism is as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of (2E)-2-Pentylidenecyclopentanone by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent steps.

Enolization: A water molecule or the conjugate base of the acid removes a proton from the α-carbon (the carbon atom of the cyclopentanone ring attached to the pentylidene group). This results in the formation of a dienol intermediate.

Reprotonation and Deprotonation: The dienol intermediate is then reprotonated at the terminal carbon of the exocyclic double bond. This is followed by the removal of a proton from the α-carbon by a base (e.g., water), leading to the formation of the endocyclic double bond and regeneration of the carbonyl group. This final product, 2-Pentyl-2-cyclopenten-1-one, is more stable due to the conjugation of the double bond with the ketone. youtube.com

This sequence of steps effectively moves the double bond from the exocyclic to the endocyclic position, resulting in the more stable isomer.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (2E)-2-Pentylidenecyclopentanone |

| 2-Pentylcyclopentanone |

| 2-Pentyl-2-cyclopenten-1-one |

| 2-(1-hydroxypentyl)-cyclopentanone |

| Ruthenium |

| Palladium |

| Rhodium |

Conjugate Addition Reactions (Michael Additions)

(2E)-2-Pentylidenecyclopentanone, as an α,β-unsaturated ketone, is an excellent Michael acceptor. This reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position to the carbonyl group, leading to a wide array of functionalized cyclopentanone derivatives.

Nucleophilic Attack at the β-Carbon

The core of the Michael addition lies in the nucleophilic attack on the electrophilic β-carbon of the α,β-unsaturated system. nih.gov A variety of nucleophiles can participate in this 1,4-conjugate addition. The choice of nucleophile is crucial as it dictates the nature of the resulting product.

Weakly basic nucleophiles are generally preferred for conjugate addition to α,β-unsaturated ketones like (2E)-2-Pentylidenecyclopentanone, as stronger, more basic nucleophiles (such as Grignard or organolithium reagents) tend to favor 1,2-addition directly to the carbonyl carbon. masterorganicchemistry.comchemistrysteps.com

Common nucleophiles (Michael donors) for this type of transformation include:

Organocuprates (Gilman Reagents): These reagents, with the general formula R₂CuLi, are particularly effective for delivering alkyl or aryl groups in a 1,4-fashion. chem-station.comchemistrysteps.comorganicchemistrytutor.com They are considered soft nucleophiles, which aligns with the soft electrophilic character of the β-carbon.

Enolates: Enolates derived from ketones, esters, and other carbonyl compounds are classic Michael donors. masterorganicchemistry.com Doubly stabilized enolates, such as those from malonic esters or acetoacetic esters, are particularly effective due to their reduced basicity. chemistrysteps.com For instance, the enolate of 2-acetylcyclopentanone (B155173) is a soft nucleophile capable of forming Michael adducts. nih.gov

Amines and Thiols: These heteroatomic nucleophiles can also add in a conjugate manner to α,β-unsaturated systems. masterorganicchemistry.com

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a new bond between the α-carbon and the carbonyl carbon, and the π-electrons of the carbonyl group to move onto the oxygen atom, forming an enolate intermediate. Subsequent protonation of this enolate yields the final 1,4-adduct. youtube.com

Formation of 1,5-Dicarbonyl Compounds

A significant application of the Michael addition to (2E)-2-Pentylidenecyclopentanone is the synthesis of 1,5-dicarbonyl compounds. This is achieved by using an enolate as the nucleophile. The reaction between an enolate (the Michael donor) and an α,β-unsaturated ketone (the Michael acceptor) directly leads to the formation of a molecule containing two carbonyl groups in a 1,5-relationship. rug.nl

For example, the addition of an enolate derived from a ketone or an aldehyde to (2E)-2-Pentylidenecyclopentanone would result in a 1,5-diketone or a γ-ketoaldehyde, respectively. These 1,5-dicarbonyl compounds are valuable synthetic intermediates that can be used in subsequent cyclization reactions (e.g., aldol (B89426) condensation) to form six-membered rings.

A notable example in a related system is the 1,4-addition of dimethyl malonate to 2-pentyl-cyclopent-2-enone, a close structural analog of the titular compound. This reaction is a key step in the synthesis of Hedione®, a valuable fragrance molecule that is also a precursor to methyl jasmonate analogues. chimia.ch

Reactions Involving Allylic Systems

Allylic Inversion and Alkylation Strategies

While general methodologies for allylic alkylation exist, for instance via π-allyl palladium intermediates, specific applications of these strategies to (2E)-2-Pentylidenecyclopentanone have not been detailed in the reviewed sources. nih.gov

Role as a Synthetic Intermediate for Complex Molecules (e.g., δ-Decalactone, Methyl Jasmonate precursors)

(2E)-2-Pentylidenecyclopentanone is a key building block in the synthesis of important natural products and fragrance compounds.

One of the most well-documented applications is its use in the synthesis of δ-decalactone , a compound with a strong creamy and nutty aroma used in the food and fragrance industry. The synthetic route involves two main steps starting from (2E)-2-pentylidenecyclopentanone. First, the exocyclic double bond is selectively hydrogenated, typically using a catalyst like platinum on carbon (Pt/C), to yield 2-pentylcyclopentanone. asianpubs.orgresearchgate.net Subsequently, this saturated ketone undergoes a Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl group and the more substituted adjacent carbon, expanding the five-membered ring to a six-membered lactone. nih.govasianpubs.orgresearchgate.net

| Reaction Step | Reagents and Conditions | Product | Yield | Reference |

| Hydrogenation | H₂, Pt/C, Ethanol, Atmospheric Pressure | 2-Pentylcyclopentanone | 91.5% | asianpubs.orgresearchgate.net |

| Baeyer-Villiger Oxidation | H₂O₂, Methanol, Acid catalyst, 50°C | δ-Decalactone | 61.2% | asianpubs.org |

Furthermore, derivatives of the cyclopentanone ring system are central to the synthesis of methyl jasmonate precursors . As previously mentioned, the Michael addition of dimethyl malonate to 2-pentyl-cyclopent-2-enone is a key step in producing Hedione®, which can be further elaborated to jasmonate-type molecules. chimia.ch The general strategy often involves the conjugate addition of a two-carbon unit (like the one derived from malonic ester) to a 2-alkyl-cyclopent-2-enone core, followed by further chemical modifications. chimia.ch

Future Research Directions and Unexplored Areas

Development of Novel and Green Synthetic Routes for (2E)-2-Pentylidenecyclopentanone

The classical synthesis of (2E)-2-Pentylidenecyclopentanone involves the aldol (B89426) condensation of cyclopentanone (B42830) and valeraldehyde (B50692), typically using strong base or acid catalysts. While effective, these methods often suffer from drawbacks such as corrosive reaction conditions, formation of byproducts, and difficulties in catalyst separation. Future research will be directed towards developing more benign and efficient synthetic strategies.

Design of Highly Selective and Recyclable Catalytic Systems

Achieving high selectivity for the desired (2E)-isomer and ensuring the reusability of the catalyst are paramount for an economically viable and sustainable process. The future in this area lies in the rational design of sophisticated catalytic systems.

Heterogeneous catalysts, such as mixed metal oxides, are of particular interest. Studies have shown that the catalytic activity for the aldol condensation of cyclopentanone and valeraldehyde is dependent on the basicity of the catalyst, with materials like FeO-MgO showing promise. researchgate.net Future work should focus on fine-tuning the composition, structure, and surface properties of these solid catalysts to maximize selectivity and longevity. This could involve creating catalysts with optimized acidic and basic sites to facilitate the condensation and dehydration steps selectively.

Furthermore, the development of metal-free organocatalysts presents an exciting, recyclable alternative. nih.govresearchgate.net Proline and its derivatives have been used in asymmetric aldol reactions, and similar small organic molecules could be designed and immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysis with the ease of separation of heterogeneous systems, thereby creating highly selective and recyclable catalytic platforms. nih.govresearchgate.net The development of such systems would represent a significant leap towards a truly green production process.

Table 1: Comparison of Catalytic Systems for Aldol Condensation and Related Reactions

| Catalyst Type | Examples | Potential Advantages for (2E)-2-Pentylidenecyclopentanone Synthesis | Key Research Focus |

| Homogeneous Base | NaOH, KOH | High reaction rates, low cost. frontiersin.org | Improving selectivity, developing methods for catalyst removal and neutralization. |

| Heterogeneous Oxides | FeO-MgO, CeO₂–MgO | Ease of separation, recyclability, thermal stability. researchgate.net | Optimizing surface basicity/acidity, improving resistance to leaching and deactivation. |

| Organocatalysts | Proline derivatives, Organoboron compounds nih.govresearchgate.net | Metal-free, potential for high stereoselectivity, mild reaction conditions. | Immobilization on solid supports for recyclability, catalyst design for specific substrates. |

| Biocatalysts | Aldolases, Lipases | High selectivity, biodegradable, operates in aqueous media. | Enzyme discovery and engineering for non-natural substrates, improving operational stability. |

Advanced in situ Spectroscopic Techniques for Real-time Mechanistic Insights

A fundamental understanding of the reaction mechanism is critical for optimizing reaction conditions and designing better catalysts. Traditional methods involving the isolation and analysis of intermediates are often inadequate for capturing the dynamics of fast catalytic reactions. Advanced in situ spectroscopic techniques offer a window into the reaction as it happens.

Techniques such as Attenuated Total Reflectance-Infrared Spectroscopy (ATR-IR), Raman spectroscopy, and X-ray Absorption Spectroscopy (XAS) can be employed to monitor the concentration of reactants, products, and transient intermediates in real-time under actual reaction conditions. numberanalytics.comresearchgate.net For example, in situ IR spectroscopy can be used to observe the adsorption of cyclopentanone and valeraldehyde onto a catalyst surface and track the formation of the enolate and subsequent reaction intermediates. rsc.org This allows researchers to identify the rate-determining step, detect catalyst deactivation pathways, and understand how reaction parameters influence the mechanism. researchgate.netrsc.org Applying time-resolved and spatially-resolved spectroscopic methods will provide unprecedented detail about the catalytic cycle, paving the way for knowledge-based process optimization. numberanalytics.com

Predictive Computational Models for Structure-Reactivity Relationships and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research. Future efforts will increasingly leverage predictive computational models to accelerate the discovery and optimization of synthetic routes to (2E)-2-Pentylidenecyclopentanone.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway, calculate activation energies for different mechanisms, and predict the stability of intermediates and transition states. researchgate.net This can help in understanding the origin of selectivity and in screening potential catalysts in silico before committing to laboratory experiments.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can correlate structural features of catalysts or reactants with reaction outcomes like yield and selectivity. nih.gov By training these models on experimental data, it becomes possible to predict the performance of new, untested catalysts or substrates. The integration of machine learning and artificial intelligence with large experimental datasets could lead to powerful predictive tools for reaction design, significantly reducing the experimental effort required for process development. acs.org

Table 2: Application of Computational and Spectroscopic Techniques

| Technique | Objective | Information Gained | Impact on Research |

| In situ ATR-IR/Raman | Real-time reaction monitoring. researchgate.net | Identification of transient intermediates, catalyst surface species, reaction kinetics. rsc.org | Elucidation of reaction mechanisms, optimization of process conditions. |

| Density Functional Theory (DFT) | Modeling of reaction pathways. researchgate.net | Transition state structures, activation energy barriers, thermodynamic data. | Rational catalyst design, prediction of selectivity. |

| QSAR/Machine Learning | Predicting reactivity from structure. nih.govacs.org | Correlation between molecular descriptors and reaction yield/selectivity. | Accelerated screening of catalysts and substrates, predictive reaction design. |

Exploration of New Functionalizations and Complex Molecular Architectures

Beyond its use as a fragrance component, the α,β-unsaturated ketone moiety in (2E)-2-Pentylidenecyclopentanone is a versatile functional group that can serve as a starting point for the synthesis of more complex molecules. The electron-deficient double bond is susceptible to a variety of nucleophilic addition reactions (Michael additions), and the carbonyl group can undergo numerous transformations.

Future research should explore the use of (2E)-2-Pentylidenecyclopentanone as a platform chemical. It can be a key synthon in:

Tandem Reactions: Designing sequences where a Michael addition is followed by an intramolecular cyclization to rapidly build molecular complexity.

Cycloaddition Reactions: Employing it as a dienophile or dipolarophile in [4+2] or [3+2] cycloadditions to construct polycyclic and heterocyclic scaffolds. frontiersin.org

Asymmetric Catalysis: Developing methods for the enantioselective reduction of the double bond or carbonyl group, or for asymmetric additions across the double bond, leading to chiral molecules of potential pharmaceutical or agrochemical interest.

By treating (2E)-2-Pentylidenecyclopentanone not as an end-product but as a versatile intermediate, chemists can unlock pathways to novel compounds with unique structures and properties.

Sustainable and Efficient Production Methodologies

Achieving sustainability requires a holistic view of the entire production process, from raw materials to final product purification. Future research must focus on integrating green chemistry principles at every stage. This extends beyond the catalytic reaction itself to include energy efficiency, waste minimization, and the use of renewable resources.

Inspired by processes in other industries, such as the use of subcritical fluid extraction for jasmine oil or the conversion of waste jasmine flowers to bioethanol, new methodologies can be developed. researchgate.netnih.gov This could involve:

Process Intensification: Using microreactors or flow chemistry to improve heat and mass transfer, leading to higher yields, better safety profiles, and easier scale-up.

Integrated Processes: Combining the synthesis step with an in situ product removal technique (e.g., extraction or adsorption) to shift the reaction equilibrium and simplify downstream processing.

Biocatalytic Production: Exploring the use of whole-cell biocatalysts or engineered enzymes (aldolases) that can perform the condensation reaction in aqueous media at ambient temperature, representing an ultimately green production method. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2E)-2-pentylidenecyclopentanone, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is synthesized via aldol condensation between cyclopentanone and valeraldehyde. Key parameters include:

- Catalysts : Metal oxides (e.g., MgO, ZrO₂) enhance cross-condensation efficiency .

- Temperature : Optimal yields are achieved at 130°C under inert gas (argon) to prevent side reactions .

- Solvent : Cyclopentanone acts as both reactant and solvent, reducing competing self-condensation pathways .

- Stereoselectivity : The (E)-isomer predominates due to steric hindrance during enolate formation. Confirm stereochemistry via NMR (coupling constants) or IR (C=O stretching at ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are most reliable for characterizing (2E)-2-pentylidenecyclopentanone?

- Methodological Answer :

- GC-MS : Identifies molecular ion peaks (m/z ~166) and fragmentation patterns (e.g., loss of pentyl group) .

- IR Spectroscopy : Confirms α,β-unsaturated ketone structure via conjugated C=O (~1680–1700 cm⁻¹) and C=C (~1600 cm⁻¹) stretches .

- NMR : ¹H NMR shows vinyl proton splitting (J = 12–16 Hz for trans-configuration); ¹³C NMR distinguishes carbonyl (δ ~205 ppm) and olefinic carbons .

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) affect the compound’s stability during storage?

- Methodological Answer :

- ΔvapH : Experimental values (e.g., 31.2 kJ/mol at 284 K) indicate volatility. Store under inert gas at ≤4°C to minimize degradation .

- Thermal Stability : Decomposition occurs above 200°C; differential scanning calorimetry (DSC) is recommended for stability profiling .

Advanced Research Questions

Q. How can discrepancies between computational and experimental enthalpy data for (2E)-2-pentylidenecyclopentanone be resolved?

- Methodological Answer :

- Data Source Comparison : Cross-validate NIST-reported experimental ΔvapH (31.2 kJ/mol ) with DFT calculations (e.g., B3LYP/6-31G*).

- Error Analysis : Identify systematic biases (e.g., solvent effects in DFT) and refine models using incremental methods (e.g., group additivity) .

- Validation : Replicate experiments using static vapor pressure measurements or calorimetry under controlled humidity .

Q. What experimental strategies mitigate competing self-condensation pathways during synthesis?

- Methodological Answer :

- Catalyst Screening : Test acidic/basic catalysts (e.g., MgO vs. Amberlyst-15) to favor cross-condensation. Data from catalytic studies show MgO improves selectivity to ~75% .

- Molar Ratio Optimization : A valeraldehyde:cyclopentanone ratio of 1:2 minimizes self-condensation by limiting free aldehyde .

- In Situ Monitoring : Use GC-MS to track intermediate formation and adjust reaction kinetics dynamically .

Q. How does surface adsorption influence the compound’s reactivity in heterogeneous catalysis studies?

- Methodological Answer :

- Adsorption Analysis : Employ microcalorimetry or FTIR to measure binding energies on catalyst surfaces (e.g., SiO₂, Al₂O₃) .

- Reactivity Mapping : Compare turnover frequencies (TOF) under varying surface coverage. For example, hydrophobic surfaces may reduce unwanted hydrolysis .

- Advanced Imaging : Use AFM or TEM to correlate surface morphology with catalytic activity .

Q. What methodologies address contradictions in reported spectral data for (2E)-2-pentylidenecyclopentanone?

- Methodological Answer :

- Reference Standards : Acquire high-purity samples from accredited suppliers (e.g., NIST) for baseline comparisons .

- Multi-Technique Integration : Combine UV-Vis (λmax ~240 nm for conjugated system) with Raman spectroscopy to resolve overlapping peaks .

- Collaborative Studies : Share raw data (e.g., via repositories like PubChem) to identify instrument-specific artifacts .

Q. How can air-sensitive handling techniques improve reproducibility in kinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.